molecular formula C14H17N5O B512489 N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 293323-98-5

N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B512489
CAS No.: 293323-98-5
M. Wt: 271.32g/mol
InChI Key: AOWZSJXCNCKJCN-OQLLNIDSSA-N
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Description

N'-[4-(Dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide (hereafter referred to as DMBPC) is a hydrazone derivative synthesized via condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 4-(dimethylamino)benzaldehyde. Its structure features a pyrazole core, a hydrazone linker, and a 4-(dimethylamino)benzylidene moiety. Single-crystal X-ray diffraction confirms its planar geometry, with intramolecular hydrogen bonding (N–H···O) stabilizing the E-configuration of the hydrazone group . DMBPC exhibits notable biological activities, including antioxidant and anti-diabetic properties, attributed to its electron-rich 4-(dimethylamino)phenyl group, which enhances charge transfer and molecular reactivity .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-8-13(17-16-10)14(20)18-15-9-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17)(H,18,20)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWZSJXCNCKJCN-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-methyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: By inhibiting specific enzymes, the compound can affect metabolic pathways, leading to changes in cellular processes such as glucose metabolism and oxidative stress response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

DMBPC belongs to a broader class of N’-(substituted benzylidene)-pyrazole-3-carbohydrazides. Key structural analogs include:

Compound Name Substituent (R) on Benzylidene Key Structural Features Reference
DMBPC 4-(Dimethylamino) Planar geometry, N–H···O hydrogen bonding, electron-donating dimethylamino group
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (MBPC ) 4-Methoxy Methoxy group reduces planarity; weaker intramolecular hydrogen bonding (N–H···O)
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (DCPPC ) 2,4-Dichloro Electron-withdrawing Cl groups increase polarity; distorted pyrazole ring conformation
N’-(4-Diethylaminobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (DEBPC ) 4-Diethylamino Bulkier diethylamino group reduces solubility; enhanced π-π stacking

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino) group in DMBPC increases electron density, lowering the HOMO-LUMO gap (4.12 eV in gas phase) compared to MBPC (4.35 eV) and DCPPC (5.02 eV), enhancing DMBPC’s redox activity .
  • Steric Effects: The diethylamino group in DEBPC introduces steric hindrance, reducing binding affinity in molecular docking studies compared to DMBPC .
Spectroscopic and Electronic Properties
Vibrational Spectroscopy :
  • C=O Stretching (νCO) : DMBPC exhibits νCO at 1,670 cm⁻¹ (IR), shifted to 1,650 cm⁻¹ in MBPC due to methoxy-induced electron delocalization .
  • N–H Deformations : Out-of-plane N–H vibrations in DMBPC (553 cm⁻¹) are stronger than in MBPC (521 cm⁻¹), reflecting stronger hydrogen bonding .
NMR Chemical Shifts :
  • Hydrazone Proton (N–H): DMBPC shows δ 11.2 ppm (¹H NMR), deshielded compared to MBPC (δ 10.8 ppm) due to electron-donating effects of dimethylamino .
DFT Calculations :
Property DMBPC (Gas Phase) MBPC (Gas Phase) DCPPC (Gas Phase)
HOMO-LUMO Gap (eV) 4.12 4.35 5.02
Dipole Moment (Debye) 6.8 5.2 8.5
Global Electrophilicity (ω) 1.45 1.20 0.98

DMBPC’s lower HOMO-LUMO gap and higher electrophilicity correlate with its superior antioxidant activity (IC₅₀ = 12.3 μM for DPPH scavenging) compared to MBPC (IC₅₀ = 18.7 μM) .

Biological Activity

N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide is a Schiff base compound belonging to the class of carbohydrazides, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent and its promising pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H17N5O. The compound is synthesized through a condensation reaction between 5-methyl-1H-pyrazole-3-carbohydrazide and 4-(dimethylamino)benzaldehyde, typically in an alcoholic solvent such as ethanol or methanol, using a catalytic amount of acid (e.g., acetic acid) . The reaction mechanism involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of the Schiff base and the elimination of water.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both gram-negative and gram-positive bacteria. This activity positions it as a potential lead compound for developing new antimicrobial agents . A comparative study of various pyrazole derivatives demonstrated that modifications in their structure could enhance their antibacterial efficacy, suggesting that this compound may benefit from similar structural optimizations .

Antitumor Activity

Pyrazole derivatives, including this compound, have shown promise as antitumor agents. A study highlighted the effectiveness of pyrazole derivatives in inhibiting key cancer-related kinases such as BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The compound's ability to induce apoptosis in cancer cells was also noted, indicating its potential role in cancer treatment protocols.

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound may possess anti-inflammatory properties. Research into related pyrazole derivatives has revealed their capacity to modulate inflammatory pathways, suggesting that this compound could similarly affect inflammatory responses .

Study on Antimicrobial Efficacy

A study conducted on various Schiff bases, including this compound, assessed their antimicrobial activity using standard disk diffusion methods. The results demonstrated a significant zone of inhibition against multiple bacterial strains, with varying degrees of effectiveness depending on the concentration used.

Bacterial Strain Zone of Inhibition (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli20100
Pseudomonas aeruginosa1875

Antitumor Synergy with Doxorubicin

In another investigation focused on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was tested for its cytotoxic effects when combined with doxorubicin. The findings indicated a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
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N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

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